- 2-Iodoxybenzoic acid oxidation of hydroxyl groups to carbonyls, Ger., From Ger., 4343054, 24 May 1995, 4343054, 24 May 1995

Cas no 7787-20-4 ((-)-Fenchone)

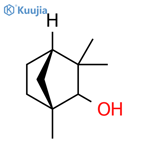

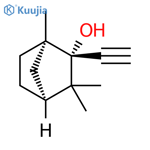

(-)-Fenchone structure

상품 이름:(-)-Fenchone

(-)-Fenchone 화학적 및 물리적 성질

이름 및 식별자

-

- L(-)-Fenchone

- L(-)-1,3,3-Trimethyl-2-norbornanone

- L(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

- Fenchone

- (1R)-(?-Fenchone

- (-)-Fenchone

- (1R)-(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one~(-)-1,3,3-Trimethylnorcamphor

- (-)-1,3,3-Trimethyl-2-Norbornanone

- (?)-Fenchone

- FENCHONE, (-)-(SG)

- L-(-)-Fenchone

- (-)-Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R)-

- (R)-Fenchone

- 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one-, (1R,4S)-

- 1,3,3-trimethylnorbornan-2-one

- 2-Norbornanone, 1,3,3-trimethyl-, (1R,4S)-(-)-

- L-(-)-Fenchone1000µg

- 3,3-trimethyl-(1 theta)-bicyclo[2.2.1]heptan-2-on

- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

- (1R)-(-)-Fenchone

- (1R)-Fenchone

- (R)-(-)-Fenchone

- 1,3,3-trimethyl-2-norcamphanone

- 1,3,3-trimethyl-2-norbornanone

- 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

- (+)-Fenchone

-

- MDL: MFCD00151104

- 인치: 1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1

- InChIKey: LHXDLQBQYFFVNW-OIBJUYFYSA-N

- 미소: CC1(C)[C@H]2CC[C@](C)(C2)C1=O

- BRN: 2042710

계산된 속성

- 정밀분자량: 152.12018

- 동위원소 질량: 152.12

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 0

- 복잡도: 217

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 2

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.507

- 토폴로지 분자 극성 표면적: 17.1A^2

실험적 성질

- 색과 성상: 무색에서 연황색 기름 모양의 액체로, 짙은 과일 단맛, 녹색과 나무 향기, 화과 단맛이 있다

- 밀도: 0.948 g/mL at 25 °C(lit.)

- 융해점: 5-6 °C (lit.)

- 비등점: 192-194 °C(lit.)

- 플래시 포인트: 화씨 온도: 125.6°f

섭씨: 52 ° c - 굴절률: n20/D 1.461(lit.)

- 용해도: 미용성(1.1g/l)(25ºC),

- PSA: 17.07

- LogP: 2.40170

- 농도: 2000 μg/mL in methanol

- 민감성: 열에 민감하다

- FEMA: 4519 | L-FENCHONE

- 광학 활성: [α]20/D −51°, neat

(-)-Fenchone 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H226

- 경고성 성명: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- 위험물 운송번호:UN 1224 3/PG 3

- WGK 독일:3

- 위험 범주 코드: 10

- 보안 지침: 23-24/25

- RTECS 번호:RB7875000

- TSCA:Yes

- 저장 조건:2-8°C

- 보안 용어:S16

- 포장 범주:III

- 패키지 그룹:III

- 위험 용어:R10

- 위험 등급:3

(-)-Fenchone 세관 데이터

- 세관 번호:29142900

(-)-Fenchone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L15151-250g |

(-)-Fenchone, 98+% |

7787-20-4 | 98+% | 250g |

¥1015.00 | 2023-03-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BZ227-5ml |

(-)-Fenchone |

7787-20-4 | 98% | 5ml |

¥60.0 | 2022-05-30 | |

| Enamine | EN300-112064-0.05g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-112064-10.0g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 10.0g |

$27.0 | 2025-03-21 | |

| Enamine | EN300-112064-0.25g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-112064-100.0g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 100.0g |

$61.0 | 2025-03-21 | |

| TRC | T798050-5000mg |

(1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 5g |

$58.00 | 2023-05-17 | ||

| TargetMol Chemicals | TN1641-100 mg |

(-)-Fenchone |

7787-20-4 | 98% | 100MG |

¥ 860 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1641-1 mL * 10 mM (in DMSO) |

(-)-Fenchone |

7787-20-4 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 250 | 2023-09-08 | |

| Enamine | EN300-112064-2.5g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 2.5g |

$25.0 | 2025-03-21 |

(-)-Fenchone 합성 방법

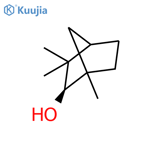

합성회로 1

합성회로 2

반응 조건

1.1R:S:DMSO

1.2R:Disodium carbonate, S:H2O

1.2R:Disodium carbonate, S:H2O

참조

- Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones using o-iodoxybenzoic acid, Eur. Pat. Appl., From Eur. Pat. Appl., 658533, 21 Jun 1995, 658533, 21 Jun 1995

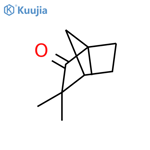

합성회로 3

합성회로 4

반응 조건

1.1R:H2O2, C:2958697-05-5, S:H2O, 9 h, 90°C

참조

- Comparative study of catalytic activity of tetrameric lanthanide-substituted polyoxotungstates [(Ln2XW10O38)4(W3O8)(OH)4(H2O)2]n- (X = SiIV, GeIV & PV and n = 26 or 25) for the oxidation of alcohols, Inorganica Chimica Acta, 2022, 536, 120893

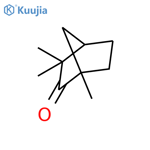

합성회로 5

합성회로 6

합성회로 7

반응 조건

1.1R:NaBrO3, C:113230-84-5, C:HCl, S:H2O, S:CH2Cl2, 4 h, rt

참조

- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions, Chinese Journal of Chemistry, 2014, 32(5), 405-409

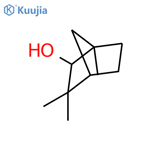

합성회로 8

반응 조건

1.1620°C, 0.02-0.04 mbar

참조

- An unusual domino retro-ene-Conia reaction: regio- and stereoselective one-carbon ring expansion of fenchol derivatives, Helvetica Chimica Acta, 2004, 87(8), 1990-2021

합성회로 9

반응 조건

1.1R:KOH, S:NMP

참조

- Synthesis of earthy-mouldy smelling compounds. II. Ethyl α-and β-fenchols, Tetrahedron Letters, 1990, 31(22), 3151-4

합성회로 10

반응 조건

1.1R:O2, C:36309-88-3, S:CD3OD, 3 h, rt

참조

- Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction Mechanism, Journal of Organic Chemistry, 2015, 80(21), 10575-10584

합성회로 11

합성회로 12

반응 조건

1.1R:MnO2, R:K2CO3, C:126420-28-8, C:719-22-2, S:THF

참조

- Ruthenium-Catalyzed Oxidation of Nonactivated Alcohols by MnO2, Journal of Organic Chemistry, 1994, 59(5), 1196-8

합성회로 13

반응 조건

1.1R:Amberlyst A 26 (reaction products with LiI, (diacetoxyiodo), R:LiI (reaction products with Amberlyst A26), R:Me3SiN3 (reaction products with Amberlyst A26), S:MeCN, 6 h, rt

참조

- Photochemical transformations with iodine azide after release from an ion-exchange resin, Angewandte Chemie, 2020, 59(30), 12376-12380

합성회로 14

반응 조건

1.1C:Fe(NO3)3

참조

- Oxidation of alcohols by clay-supported iron(III) nitrate; a new efficient oxidizing agent, Synthesis, 1980, (10), 849-50

(-)-Fenchone Raw materials

- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol

- Bicyclo[2.2.1]heptane-2-thione, 1,3,3-trimethyl-, (1R,4S)-

- Fenchone

- Fenchyl alcohol

- D-Fenchol

- Bicyclo[2.2.1]heptan-2-ol,1,3,3-trimethyl-2-[(1E)-1-methyl-1-propen-1-yl]-, (1R,2S,4S)-

- (±)-a-Fenchol

- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R,2S,4S)-

(-)-Fenchone Preparation Products

(-)-Fenchone 관련 문헌

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

7787-20-4 ((-)-Fenchone) 관련 제품

- 76-22-2(Camphor)

- 566-65-4((5a)-Pregnane-3,20-dione)

- 846-46-8(5a-Androstanedione)

- 8008-88-6(Valerian root oil)

- 464-48-2((1S,4S)-1,7,7-trimethylnorbornan-2-one)

- 2767-84-2((1S)-(+)-Camphorquinone)

- 464-49-3((+)-Camphor)

- 1660-04-4(1-(1-adamantyl)ethanone)

- 10373-78-1(DL-Camphorquinone)

- 559-74-0(Friedelin)

추천 공급업체

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량

Enjia Trading Co., Ltd

골드 회원

중국 공급자

대량

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

중국 공급자

대량

Henan Dongyan Pharmaceutical Co., Ltd

골드 회원

중국 공급자

대량

Jinan Hanyu Chemical Co.,Ltd.

골드 회원

중국 공급자

대량